REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([O:12]S(C)(=O)=O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].[F:17][C:18]([F:28])([F:27])[O:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1O.C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([O:12][C:23]2[CH:22]=[CH:21][C:20]([O:19][C:18]([F:17])([F:27])[F:28])=[CH:25][CH:24]=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2] |f:2.3.4,5.6|
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Name
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Quantity
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13.6 g
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Type
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reactant
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Smiles
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C(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C
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Name
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|
Quantity
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4 g
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Type
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reactant
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Smiles
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FC(OC1=C(C=CC=C1)O)(F)F
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Name
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Quantity
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7.72 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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1.2 g
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Type
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catalyst
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Smiles
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[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the suspension was refluxed for 3 hours
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Duration
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3 h
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Type
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EXTRACTION
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Details
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the reaction product was extracted with toluene (24 mL)
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Type
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WASH
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Details
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The extract was washed with water (20 mL×2)
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Type
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CONCENTRATION
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Details
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the solvent was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to obtain a target compound as a light yellow oily substance
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Type
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CUSTOM
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Details
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The obtained target compound was used, for the subsequent reaction
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Type
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CUSTOM
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Details
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without being purified
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Name
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Type
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Smiles
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C(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)OC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |